7-Bromo-5-methylquinoxaline (CAS 532934-95-5) is a highly specialized, bifunctional heterocyclic building block primarily utilized in the discovery and scale-up of advanced targeted therapeutics. Featuring a quinoxaline core substituted with a bromine atom at the 7-position and a methyl group at the 5-position, this compound serves as an essential precursor for palladium-catalyzed cross-coupling reactions. The precise placement of the 5-methyl group provides critical steric bulk and electronic modulation, making it a highly sought-after scaffold for developing selective kinase inhibitors, including Mps-1 (TTK) and FGFR4 inhibitors, where rigid binding conformations are required for target engagement [1].
Substituting 7-bromo-5-methylquinoxaline with simpler analogs, such as 6-bromoquinoxaline or the regioisomer 5-bromo-7-methylquinoxaline, fundamentally alters downstream drug pharmacology and synthesis yields. The 5-methyl group is not merely a lipophilic appendage; it exerts a strong steric influence on the adjacent N4 nitrogen and dictates the dihedral angle of substituents introduced at the 7-position. In kinase inhibitor development, removing the 5-methyl group typically results in a loss of hinge-binding selectivity and a dramatic drop in target affinity. Furthermore, attempting to synthesize this specific substitution pattern in-house from 5-methylquinoxaline often leads to intractable mixtures of 6-bromo and 7-bromo regioisomers, making the direct procurement of the pure 7-bromo-5-methyl isomer critical for reproducible manufacturing and yield protection [1].
In the development of Mps-1 and FGFR inhibitors, the quinoxaline core must adopt a precise orientation within the ATP-binding pocket. Compared to the unsubstituted 7-bromoquinoxaline baseline, the presence of the 5-methyl group in 7-bromo-5-methylquinoxaline-derived compounds restricts the rotational freedom of the core, locking the molecule into the bioactive conformation. This steric constraint significantly enhances binding affinity and kinase selectivity profiles, a critical differentiation that drives the procurement of the 5-methylated scaffold over its unmethylated counterpart[1].
| Evidence Dimension | Kinase binding conformation and selectivity |
| Target Compound Data | 5-Methyl group enforces rigid, selective hinge-binding conformation |
| Comparator Or Baseline | 7-Bromoquinoxaline (unsubstituted) |
| Quantified Difference | Significant enhancement in target selectivity and reduction of off-target kinase binding |
| Conditions | Structure-activity relationship (SAR) profiling in kinase inhibitor development |
Buyers developing targeted oncology drugs must procure the 5-methylated scaffold to ensure their final active pharmaceutical ingredients (APIs) achieve the required kinase selectivity.
The 7-bromo position in 7-bromo-5-methylquinoxaline is highly activated for palladium-catalyzed transformations, such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. Unlike the regioisomer 6-bromo-5-methylquinoxaline, where the bromine is sterically hindered by the adjacent methyl group, the 7-bromo position is meta to the methyl group, ensuring unhindered oxidative addition. Procuring this specific isomer at >97% purity eliminates the costly and low-yield chromatographic separations required when brominating 5-methylquinoxaline, which typically yields a 6-bromo/7-bromo mixture [1].
| Evidence Dimension | Steric hindrance during cross-coupling and synthesis yield |
| Target Compound Data | Unhindered 7-bromo position allows high-yielding Pd-catalyzed coupling |
| Comparator Or Baseline | 6-Bromo-5-methylquinoxaline (sterically hindered) and crude bromination mixtures |
| Quantified Difference | Elimination of regioisomer separation steps; higher coupling yields |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) |
Procuring the pure 7-bromo isomer prevents downstream synthesis failures and drastically reduces purification costs in scale-up manufacturing.
The electron-donating effect of the 5-methyl group alters the electron density across the quinoxaline ring system compared to unsubstituted analogs. This modulation increases the basicity of the adjacent N4 nitrogen, which can improve the aqueous solubility and metabolic stability of the resulting drug candidates. When compared to 7-bromoquinoxaline, the 5-methyl derivative provides a superior physicochemical starting point for lead optimization, reducing attrition rates in preclinical development[1].
| Evidence Dimension | Core basicity and electronic density |
| Target Compound Data | Enhanced N4 basicity due to +I effect of the 5-methyl group |
| Comparator Or Baseline | 7-Bromoquinoxaline (lacks electron-donating methyl group) |
| Quantified Difference | Improved physicochemical properties (solubility/stability) in derived APIs |
| Conditions | Preclinical lead optimization and ADME profiling |
Selecting the 5-methylated building block directly contributes to better drug-like properties, accelerating the path from discovery to clinical trials.
Utilized as the central core where the 5-methyl group is essential for optimal binding in the kinase hinge region, driving the development of novel oncology therapeutics with high target selectivity [1].
Employed as a rigid scaffold where the 7-bromo group serves as the attachment point for extending the molecule into the hydrophobic pockets of the FGFR4 active site via cross-coupling [1].
Used as a versatile, pre-functionalized building block for generating diverse quinoxaline libraries via automated parallel synthesis, relying on its unhindered and reliable cross-coupling reactivity[1].